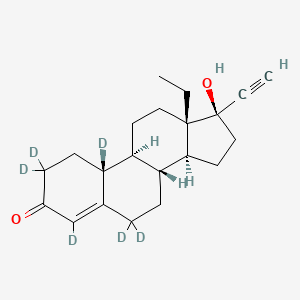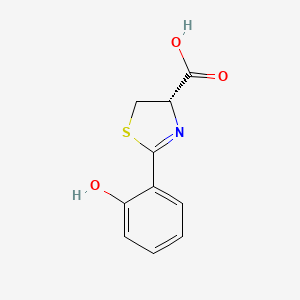
(Rac)-Remelteon-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-Remelteon-d5 is a deuterated analog of Remelteon, a synthetic compound used primarily in the treatment of insomnia. The deuterium atoms in this compound replace certain hydrogen atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This compound is of interest in both pharmaceutical research and development due to its potential therapeutic benefits and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Remelteon-d5 involves multiple steps, starting from commercially available precursors. The key steps typically include:
Deuteration: Introduction of deuterium atoms into the precursor molecules. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Coupling Reactions: Formation of the core structure of Remelteon through coupling reactions such as Suzuki or Heck coupling.
Functional Group Transformations: Introduction of functional groups necessary for the pharmacological activity of Remelteon. This may involve oxidation, reduction, and substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:
Catalyst Selection: Use of efficient and recyclable catalysts to minimize waste and reduce costs.
Reaction Conditions: Optimization of temperature, pressure, and solvent systems to maximize yield and minimize by-products.
Purification: Use of advanced purification techniques such as chromatography and crystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Rac)-Remelteon-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of ketones or aldehydes to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(Rac)-Remelteon-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuteration on chemical properties.
Biology: Investigated for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Explored for its therapeutic potential in treating sleep disorders and other conditions.
Industry: Used in the development of new pharmaceuticals and as a tool in drug metabolism studies.
Wirkmechanismus
The mechanism of action of (Rac)-Remelteon-d5 involves its interaction with melatonin receptors in the brain. By binding to these receptors, it mimics the effects of natural melatonin, promoting sleep and regulating the sleep-wake cycle. The deuterium atoms in this compound may enhance its stability and prolong its duration of action by reducing metabolic degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Remelteon: The non-deuterated version of (Rac)-Remelteon-d5, used for treating insomnia.
Tasimelteon: Another melatonin receptor agonist used for treating non-24-hour sleep-wake disorder.
Agomelatine: A melatonin receptor agonist and serotonin receptor antagonist used for treating depression.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it potentially more effective and longer-lasting compared to its non-deuterated counterparts.
Eigenschaften
IUPAC Name |
2,2,3,3,3-pentadeuterio-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/i1D3,2D2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXDSYKOBKBWJQ-ZBJDZAJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Acetyl-asp-tyr[SO3H]-met-gly-trp-met-NH2](/img/structure/B8070013.png)
![(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B8070026.png)
![(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,28R)-3-hexyl-4,6,8,10,12,14,16-heptahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one;(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-3-hexyl-4,6,8,10,12,14,16,27-octahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one;(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B8070032.png)
![cyclo[D-Ala-D-Trp-Unk-D-Ala-D-Val-DL-Leu-DL-Val]](/img/structure/B8070041.png)
![methyl (1S,15R,17S,18S)-17-ethyl-6-[(1S,12R,14R,15Z,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B8070048.png)
![6-chloro-4-[2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B8070059.png)

![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B8070068.png)
![(3R,5S,6R,7R,9R,12R,13S)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B8070076.png)



![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl-d4]amino]methyl]-2-furanyl]-4-quinazolinamine,4-methylbenzenesulfonicacid](/img/structure/B8070108.png)

